molecular formula C12H7BrS2 B8377110 1-Bromothianthrene

1-Bromothianthrene

Cat. No.: B8377110
M. Wt: 295.2 g/mol
InChI Key: CIVIFDDMHOKBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a critical intermediate in organic synthesis, particularly for preparing oxidized derivatives such as 1-bromophenanthrene-9,10-dione (). Its synthesis involves bromination of phenanthrene followed by oxidation using chromium(VI) oxide in glacial acetic acid, yielding a 60% isolated product (). Applications span materials science and pharmaceutical research due to its aromatic stability and reactivity.

Properties

Molecular Formula

C12H7BrS2

Molecular Weight

295.2 g/mol

IUPAC Name

1-bromothianthrene

InChI

InChI=1S/C12H7BrS2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H

InChI Key

CIVIFDDMHOKBGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=C(S2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Bromophenanthrene C₁₄H₉Br 257.13 Not specified Polycyclic aromatic; used in synthesis of diones ().
1-Bromonaphthalene C₁₀H₇Br 207.07 90-11-9 Monocyclic aromatic; high refractive index solvent ().
1,5-Dibromoanthracene C₁₄H₈Br₂ 344.03 23355-08-8 Dibrominated PAH; used in OLEDs and organic semiconductors ().
1-Bromopentane C₅H₁₁Br 151.05 110-53-2 Aliphatic bromide; alkylating agent in pharmaceuticals ().

Key Observations :

  • Aromatic vs. Aliphatic : 1-Bromophenanthrene and 1-Bromonaphthalene are aromatic, offering π-conjugation for electronic applications, whereas 1-Bromopentane is aliphatic, favoring nucleophilic substitution reactions.
  • Reactivity : Brominated PAHs like 1-Bromophenanthrene undergo electrophilic substitution (e.g., oxidation to diones), while 1-Bromopentane participates in SN2 reactions due to its primary alkyl structure ().
1-Bromophenanthrene
  • Procedure : Bromination of phenanthrene followed by oxidation with chromium(VI) oxide in acetic acid (60% yield) ().
  • Applications: Precursor to phenanthrenequinones, which are studied for their optoelectronic properties.
1-Bromonaphthalene
  • Synthesis : Direct bromination of naphthalene at the 1-position.
  • Applications : Solvent in high-refractive-index applications and intermediate in organic synthesis ().
1,5-Dibromoanthracene
  • Synthesis : Bromination of anthracene under controlled conditions.
  • Applications : Key material in organic light-emitting diodes (OLEDs) due to its luminescent properties ().
1-Bromopentane
  • Synthesis: Free-radical bromination of pentane or substitution of 1-pentanol with HBr.
  • Applications : Alkylating agent in pharmaceutical synthesis ().

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